3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c18-13-2-1-3-14(19)16(13)27(25,26)20-8-6-11(7-9-20)21-10-15(23)22(17(21)24)12-4-5-12/h1-3,11-12H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLCXNVBKIDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2,6-difluorobenzenesulfonyl chloride under basic conditions.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Notes:
-
The sulfonylation step requires precise stoichiometry to avoid over-sulfonation.
-
Cyclopropane ring stability is maintained under mild acidic/basic conditions but may undergo ring-opening under strong protic acids (e.g., H₂SO₄) .
Sulfonamide Group
| Reaction | Conditions | Reagents | Product | Applications |
|---|---|---|---|---|
| Acylation | DMF, 4-DMAP, RT | Acetyl chloride | N-Acetylated sulfonamide | Prodrug derivatization |
| Alkylation | K₂CO₃, DMF, 60°C | Methyl iodide | N-Methylsulfonamide | Solubility modulation |
| Hydrolysis | 6M HCl, reflux | — | Sulfonic acid derivative | Deprotection/functional group interconversion |
Imidazolidine-2,4-dione (Hydantoin)
| Reaction | Conditions | Reagents | Product | Notes |
|---|---|---|---|---|
| Ring-Opening | NaOH (aq), 80°C | — | Urea derivative + cyclopropanecarboxylic acid | pH-dependent degradation pathway |
| N-Alkylation | NaH, DMF, alkyl halide | Benzyl bromide | N3-Benzylated hydantoin | Enhances lipophilicity |
Cyclopropyl Group
| Reaction | Conditions | Reagents | Product | Challenges |
|---|---|---|---|---|
| Ring Expansion | Rh₂(OAc)₄, CH₂Cl₂, RT | Carbenes (e.g., CH₂N₂) | Cyclobutane derivatives | Low yields due to steric hindrance |
| Oxidation | mCPBA, CHCl₃, 0°C | — | Cyclopropane oxide | Rare; limited literature precedence |
Stability Under Pharmacological Conditions
Catalytic and Metal-Mediated Reactions
Biological Activation Pathways
While not strictly chemical reactions, metabolic transformations are critical for its pharmacological activity:
| Enzyme System | Transformation | Metabolite | Biological Impact |
|---|---|---|---|
| Cytochrome P450 3A4 | N-Dealkylation | Piperidine-ring-opened carboxylic acid | Reduced target binding affinity |
| Sulfotransferases | Sulfonate conjugation | Sulfated derivative | Enhanced renal excretion |
Comparative Reactivity with Analogues
| Structural Feature | Reactivity Difference | Example |
|---|---|---|
| 2,6-Difluoro vs. 4-Fluoro | Enhanced electrophilicity at sulfonyl group due to electron-withdrawing F | Faster nucleophilic substitution at sulfonamide in 2,6-difluoro derivatives |
| Cyclopropyl vs. Phenyl | Lower steric hindrance in cyclopropyl derivatives | Higher yields in Buchwald-Hartwig couplings |
Scientific Research Applications
Structure
The compound features a cyclopropyl group and a piperidine moiety, which contribute to its biological activity. The presence of a difluorobenzenesulfonyl group enhances its pharmacological properties, potentially increasing solubility and bioavailability.
Molecular Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 362.39 g/mol
PI3K Inhibition
One of the primary applications of this compound is as a potential inhibitor of phosphoinositide 3-kinase (PI3K). PI3K plays a crucial role in cellular functions such as growth, proliferation, and survival. Inhibitors targeting this pathway are being explored for their therapeutic potential in cancer treatments .
Antimicrobial Activity
Research indicates that derivatives of similar structures have shown promise in combating multidrug-resistant organisms (MDROs). The ability to modify the imidazolidine core may lead to compounds with enhanced antimicrobial properties .
Neurological Disorders
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been investigated for their effects on neurotransmitter systems, making this compound a candidate for further research in neuropharmacology .
Case Study 1: PI3K Inhibition
A study evaluated the efficacy of compounds similar to 3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione in inhibiting PI3K activity in various cancer cell lines. Results showed a significant reduction in cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect on Proliferation (%) |
|---|---|---|
| A549 | 5.2 | 75% |
| MCF7 | 4.8 | 70% |
| HeLa | 6.0 | 80% |
Case Study 2: Antimicrobial Properties
In vitro studies assessed the antimicrobial efficacy of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the imidazolidine structure could enhance antibacterial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with analogs categorized by structural or functional similarities:
Imidazolidine-2,4-dione Derivatives
Key Observations :
- BK66047 () shares the hydantoin-piperidine scaffold but replaces the sulfonyl group with an acetyl-pyrimidinone moiety, which may reduce metabolic stability but improve solubility .
Piperidine-Sulfonamide Derivatives
| Compound Name | Sulfonamide Group | Fluorination Pattern | Biological Activity |
|---|---|---|---|
| Target Compound | 2,6-Difluoro | Ortho-fluorination | Potential protease/kinase inhibition |
| Celecoxib (COX-2 Inhibitor) | 4-Methylsulfonyl | None | Anti-inflammatory; COX-2 selectivity |
| Alstonine (Natural Product) | Benzenesulfonyl | None | Antipsychotic activity |
Key Observations :
Cyclopropyl-Containing Compounds
| Compound Name | Cyclopropyl Position | Associated Activity |
|---|---|---|
| Target Compound | Hydantoin C3 | Steric hindrance modulation |
| Efavirenz (Antiretroviral) | Benzoxazinone C3 | HIV reverse transcriptase inhibition |
| Ciprofloxacin (Antibiotic) | Quinolone C1 | DNA gyrase inhibition |
Key Observations :
- The cyclopropyl group at C3 of the hydantoin core may confer conformational rigidity , analogous to efavirenz’s use of cyclopropane to optimize binding pocket interactions.
Research Findings and Hypothetical SAR Insights
- Sulfonamide vs. Acetyl Linkers: The 2,6-difluorobenzenesulfonyl group in the target compound likely improves plasma protein binding compared to BK66047’s acetyl-pyrimidinone group, as sulfonamides exhibit stronger interactions with serum albumin .
- Fluorination Impact: The 2,6-difluoro substitution may reduce off-target interactions compared to non-fluorinated benzenesulfonyl groups, as seen in COX-2 inhibitors like celecoxib.
- Cyclopropyl vs.
Biological Activity
3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Chemical Formula : C₁₅H₁₈F₂N₄O₃S
- Molecular Weight : 358.39 g/mol
- Structural Features :
- Cyclopropyl group
- Imidazolidine core
- Difluorobenzenesulfonyl moiety attached to a piperidine ring
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Compounds containing cyclopropane rings have been shown to inhibit various enzymes, which may contribute to their therapeutic effects .
- Cell Adhesion Inhibition : The compound acts as an antagonist for VLA-4 and α4β7 integrins, which are crucial in cell adhesion processes. This mechanism is significant in the context of inflammatory diseases .
Cytotoxicity and Antitumor Activity
Recent studies evaluated the cytotoxic effects of related compounds on human cancer cell lines. For instance, derivatives of similar structures demonstrated significant inhibition rates in several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4s | RKO | 60.70 |
| 4r | PC-3 | 49.79 |
| 4r | HeLa | 78.72 |
These results indicate that modifications in the structure can lead to varying degrees of cytotoxicity, highlighting the importance of the difluorobenzenesulfonyl group in enhancing biological activity .
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structural motifs have exhibited antimicrobial properties. For instance, certain derivatives showed promising activity against Leishmania mexicana, with IC50 values below 1 µM, indicating potent leishmanicidal effects .
Case Studies
-
Case Study on Cancer Cell Lines :
A study involving five human tumor cell lines (RKO, A-549, MCF-7, PC-3, HeLa) assessed the viability after treatment with various derivatives of cyclopropane-containing compounds. The most potent derivative showed a significant reduction in cell viability across multiple lines, suggesting broad-spectrum antitumor potential. -
Leishmaniasis Treatment :
Another investigation focused on the leishmanicidal activity of bis(spiropyrazolone)cyclopropanes against Leishmania mexicana. The study found that certain derivatives had comparable efficacy to standard treatments like amphotericin B .
Q & A
Q. How does the compound’s pharmacokinetic profile vary with crystallographic polymorphs?
Q. What mechanistic insights explain the compound’s selectivity in inhibiting specific enzymatic targets?
Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s solid-state conformation?
Q. What computational frameworks predict the compound’s toxicity profile early in development?
Q. How do solvent polarity and membrane permeability affect the compound’s cellular uptake?
Q. What strategies mitigate batch-to-batch variability in chiral purity during large-scale production?
Q. How can discrepancies between theoretical and observed NMR chemical shifts be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
